molecular formula C27H44N2O6 B8363977 (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate

(3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate

Cat. No.: B8363977
M. Wt: 492.6 g/mol
InChI Key: SXCDYMWHVBJDJZ-ZXHYAQOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple chiral centers, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate typically involves several steps, including the protection and deprotection of functional groups, formation of amide bonds, and stereoselective reactions. A common synthetic route might include:

    Protection of the carboxylic acid group: The carboxylic acid group is protected using tert-butyl esterification.

    Formation of the amide bond: The amide bond is formed by coupling the protected amino acid with the appropriate amine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Introduction of the benzyloxycarbonyl (Cbz) protecting group: The benzyloxycarbonyl group is introduced to protect the amino group.

    Stereoselective reactions: Stereoselective reactions are employed to ensure the correct configuration at the chiral centers.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Palladium on carbon (Pd/C), hydrogen gas

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Removal of the benzyloxycarbonyl group to yield the free amine

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.

Biology

In biology, the compound could be used as a probe to study enzyme-substrate interactions, particularly those involving proteases that recognize specific amide bonds.

Medicine

In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, particularly in the development of drugs that target specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers with unique mechanical or chemical characteristics.

Mechanism of Action

The mechanism of action of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-hydroxy-5-methylheptanoate: Similar structure but with a hydroxy group instead of a methoxy group.

    (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-ethylheptanoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (3R,4S,5S)-tert-butyl 4-((S)-2-(((benzyloxy)carbonyl)amino)-N,3-dimethylbutanamido)-3-methoxy-5-methylheptanoate lies in its specific combination of functional groups and stereochemistry, which can impart unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H44N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]heptanoate

InChI

InChI=1S/C27H44N2O6/c1-10-19(4)24(21(33-9)16-22(30)35-27(5,6)7)29(8)25(31)23(18(2)3)28-26(32)34-17-20-14-12-11-13-15-20/h11-15,18-19,21,23-24H,10,16-17H2,1-9H3,(H,28,32)/t19-,21+,23-,24-/m0/s1

InChI Key

SXCDYMWHVBJDJZ-ZXHYAQOVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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